N-(2-Cyclopropoxy-5-nitrophenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-5-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-5-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)11-9-6-7(12(13)14)2-5-10(9)17-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 |
InChI Key |
IORJSLSXHGAWFF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropoxy-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the phenyl ring .
Scientific Research Applications
N-(2-Cyclopropoxy-5-nitrophenyl)methanesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-5-nitrophenyl)methanesulfonamide: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
N-(2-Nitrophenyl)methanesulfonamide: Lacks the cyclopropoxy group, making it less sterically hindered.
Uniqueness
N-(2-Cyclopropoxy-5-nitrophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
